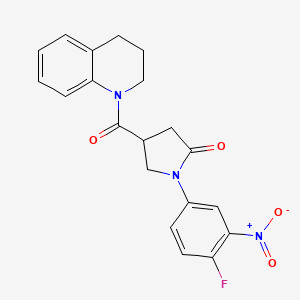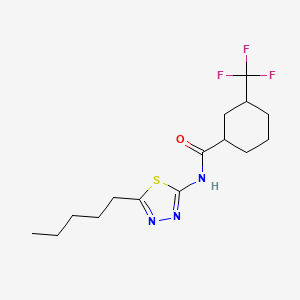![molecular formula C19H17ClFN3O2 B7550873 4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B7550873.png)
4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine is not fully understood. However, studies suggest that it acts as a voltage-gated sodium channel blocker, which may contribute to its anticonvulsant and analgesic activities. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, induction of apoptosis, and modulation of protein-ligand interactions. It has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine in lab experiments is its potent activity and low toxicity. However, its limited solubility in water may pose a challenge in some experiments. Additionally, further research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several potential future directions for research on 4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine. These include investigating its potential as a fluorescent probe for detecting protein-ligand interactions, exploring its antitumor activity further, and developing more efficient synthesis methods to improve its availability for research purposes.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its potent activity, low toxicity, and good bioavailability make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine involves the reaction of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde with 4-fluorophenylmagnesium bromide, followed by the addition of morpholine. The reaction is carried out under controlled conditions, and the purity of the product is ensured through various purification techniques.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent anticonvulsant, antitumor, and analgesic activities. Additionally, it has been investigated for its potential as a fluorescent probe for detecting protein-ligand interactions.
Propiedades
IUPAC Name |
4-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2/c20-15-3-1-2-14(10-15)19-22-18(26-23-19)12-24-8-9-25-17(11-24)13-4-6-16(21)7-5-13/h1-7,10,17H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOUCRGMHZMBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC(=NO2)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzoyl]piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7550808.png)
![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7550809.png)
![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 2-[(5-methylthiophene-2-carbonyl)amino]acetate](/img/structure/B7550816.png)
![N-(2-bromo-4-methylphenyl)-2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]propanamide](/img/structure/B7550823.png)
![1-acetyl-N-[2-(N-methylanilino)propyl]-2,3-dihydroindole-5-carboxamide](/img/structure/B7550828.png)

![4-(5-chlorothiophen-2-yl)-4-oxo-N-[2-(2,2,2-trifluoroethylsulfanyl)phenyl]butanamide](/img/structure/B7550837.png)
![2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7550851.png)


![5-(cyclopropylsulfamoyl)-N,2-dimethyl-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B7550886.png)

![N-cyclohexyl-N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7550897.png)
![[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550902.png)
